(1S,2R)-1,2-dihydronaphthalene-1,2-diol (1S,2R)-1,2-dihydronaphthalene-1,2-diol (1S,2R)-1,2-dihydronaphthalene-1,2-diol is a cis-1,2-dihydronaphthalene-1,2-diol with a (1S,2R)-configuration. It is an enantiomer of a (1R,2S)-1,2-dihydronaphthalene-1,2-diol.
Brand Name: Vulcanchem
CAS No.: 90365-29-0
VCID: VC21111113
InChI: InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
SMILES: C1=CC=C2C(C(C=CC2=C1)O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

CAS No.: 90365-29-0

Cat. No.: VC21111113

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1,2-dihydronaphthalene-1,2-diol - 90365-29-0

Specification

Description (1S,2R)-1,2-dihydronaphthalene-1,2-diol is a cis-1,2-dihydronaphthalene-1,2-diol with a (1S,2R)-configuration. It is an enantiomer of a (1R,2S)-1,2-dihydronaphthalene-1,2-diol.
CAS No. 90365-29-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (1S,2R)-1,2-dihydronaphthalene-1,2-diol
Standard InChI InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
Standard InChI Key QPUHWUSUBHNZCG-ZJUUUORDSA-N
Isomeric SMILES C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O
SMILES C1=CC=C2C(C(C=CC2=C1)O)O
Canonical SMILES C1=CC=C2C(C(C=CC2=C1)O)O

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